molecular formula C18H22N2O3S2 B2690808 (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109446-83-3

(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2690808
CAS No.: 2109446-83-3
M. Wt: 378.51
InChI Key: VFTKYIDDDRMJDE-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-Ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a synthetic compound of significant research interest due to its structural features as a potent, systemically available N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor[a citation:3]. NAAA is a cysteine hydrolase enzyme highly expressed in immune cells like macrophages and is responsible for the deactivation of endogenous lipid mediators such as palmitoylethanolamide (PEA) . By inhibiting intracellular NAAA activity, this class of compounds preserves PEA from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic efficacy at the site of inflammation . This mechanism represents a promising therapeutic approach for managing chronic inflammatory responses and pain under various disabling conditions without the side effects associated with generalized stimulation of nuclear receptors . The 8-azabicyclo[3.2.1]octane scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives are investigated for their favorable drug-like profiles and non-covalent mechanism of action, which may offer advantages over covalent inhibitors . This compound is intended for research purposes to further explore the pathophysiology of inflammation and to evaluate novel treatment strategies for inflammatory diseases.

Properties

IUPAC Name

8-(5-ethylthiophen-2-yl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-17-7-8-18(24-17)25(21,22)20-13-5-6-14(20)11-16(10-13)23-15-4-3-9-19-12-15/h3-4,7-9,12-14,16H,2,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTKYIDDDRMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities. This article focuses on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Azabicyclo[3.2.1]octane core : A bicyclic structure that is prevalent in various alkaloids.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Pyridin-3-yloxy moiety : Contributes to the compound's interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₂S₂
  • Molecular Weight : Approximately 365.52 g/mol

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various mechanisms of action, primarily through the inhibition of specific enzymes involved in inflammatory pathways and neurotransmitter regulation.

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Studies show that certain derivatives of azabicyclo[3.2.1]octane inhibit NAAA, an enzyme that regulates the degradation of endocannabinoids, thus prolonging their action in inflammatory conditions. For instance, a related compound demonstrated an IC50 value of 0.042 μM against human NAAA, indicating potent inhibitory activity .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

Anti-inflammatory Effects

The compound has shown promise in managing inflammatory responses by preserving levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator . This suggests potential applications in treating conditions like chronic pain and neuroinflammation.

Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, research into this compound's ability to protect neuronal cells from oxidative stress is warranted. Preliminary studies suggest that derivatives may enhance neuronal survival in models of neurodegeneration.

Case Studies and Research Findings

StudyFindings
Study 1 : In vitro NAAA inhibitionThe compound exhibited significant inhibition of NAAA with an IC50 value indicating high potency .
Study 2 : Anti-inflammatory modelIn animal models, administration resulted in reduced inflammatory markers and improved behavioral outcomes .
Study 3 : Neuroprotection assaysShowed protective effects on neuronal cultures exposed to oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl vs. Methylsulfonyl : The 5-ethylthiophen-2-yl-sulfonyl group in the target compound may improve membrane permeability compared to methylsulfonyl analogues (e.g., ) due to increased lipophilicity.
  • Pyridine Positional Isomerism: The pyridin-3-yloxy group (target compound) vs.
  • Ester vs. Ether Linkages : Littorine () uses an ester group for hydrolytic activation, whereas the target compound’s ether linkage offers greater metabolic stability.

Stereochemical Influence

  • The (1R,5S) configuration is conserved in trifluoromethanesulfonate derivatives (), suggesting synthetic feasibility for this stereoisomer. In contrast, (1R,3r,5S) configurations (e.g., ) may favor alternative binding conformations in chiral environments.

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